molecular formula C14H24O4S B13355859 (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13355859
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-DXTFBPMZSA-N
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Description

(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl ring, introduction of the isopropyl and methyl groups, and the construction of the oxathiolane ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups and stereochemistry make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
  • (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

Uniqueness

The uniqueness of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12?,14?/m0/s1

InChI Key

KXKDZLRTIFHOHW-DXTFBPMZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2OC(CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

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